Catalytic Efficiency Advantage Over YVAD Substrate
The WEHD tetrapeptide sequence confers dramatically superior catalytic efficiency for caspase-1 compared to the historical YVAD substrate. The kcat/KM value for Ac-WEHD-AMC is 33.4 × 10⁵ M⁻¹sec⁻¹, compared to 0.66 × 10⁵ M⁻¹sec⁻¹ for Ac-YVAD-AMC, representing a 50.6-fold difference [1]. This differential explains why WEHD-based substrates provide substantially greater assay sensitivity and require lower enzyme concentrations. The native pro-IL-1β substrate exhibits kcat/KM of only 1.5 × 10⁵ M⁻¹sec⁻¹, further underscoring the non-canonical nature of the WEHD motif and its value for detecting broader caspase-1 activity beyond IL-1β processing [1].
| Evidence Dimension | Catalytic efficiency (kcat/KM) for caspase-1 |
|---|---|
| Target Compound Data | Ac-WEHD-AMC: kcat/KM = 33.4 × 10⁵ M⁻¹sec⁻¹ |
| Comparator Or Baseline | Ac-YVAD-AMC: kcat/KM = 0.66 × 10⁵ M⁻¹sec⁻¹; Pro-IL-1β: kcat/KM = 1.5 × 10⁵ M⁻¹sec⁻¹ |
| Quantified Difference | 50.6-fold higher than Ac-YVAD-AMC; 22.3-fold higher than native pro-IL-1β |
| Conditions | In vitro steady-state kinetic assay with recombinant human caspase-1 |
Why This Matters
For procurement decisions, this 50-fold efficiency advantage translates directly into lower substrate consumption, reduced assay cost per data point, and enhanced signal-to-noise in high-throughput screening applications.
- [1] McIlwain DR, Berger T, Mak TW. (2013). Caspase functions in cell death and disease. Cold Spring Harbor Perspectives in Biology, 5(8):a008680. Table 1: kcat/KM values from Rano et al. (1997). View Source
